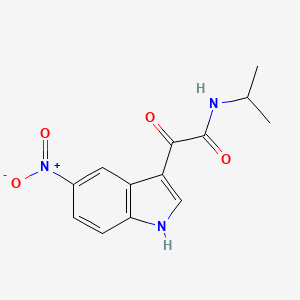![molecular formula C11H14ClN3 B10794716 6-(6-Chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane](/img/structure/B10794716.png)
6-(6-Chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a chlorine-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane typically involves multiple steps, starting from commercially available precursors. One common method involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen atoms to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochlorides for nitrone cycloaddition reactions , and strong Lewis acids like antimony pentafluoride for polymerization reactions . The reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitrone cycloaddition reactions can yield a variety of bicyclic isoxazolidines , while polymerization reactions can produce polyacetals with specific functional groups .
Scientific Research Applications
6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
6-(6-chloro-3-pyridinyl)-2,6-diazabicyclo[3.2.1]octane can be compared to other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activity.
Epibatidine Analogs: These compounds also feature a bicyclic framework and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine-substituted pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
6-(6-chloropyridin-3-yl)-2,6-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H14ClN3/c12-11-2-1-10(6-14-11)15-7-8-5-9(15)3-4-13-8/h1-2,6,8-9,13H,3-5,7H2 |
InChI Key |
KFMJQCWVEWEXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1N(C2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


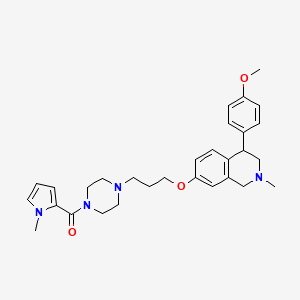
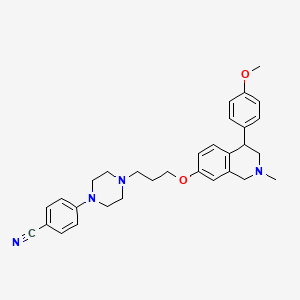
![(1S,4S)-2-(6-nitro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794661.png)
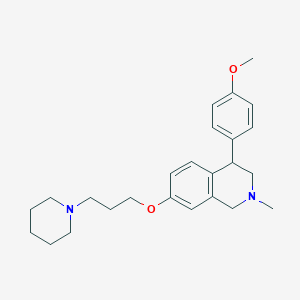
![(1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794670.png)
![(1S,4S)-2-(5-aminomethyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794683.png)
![2-(6-Chloro-5-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794688.png)
![2-(6-Chloro-5-methoxypyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794690.png)
![2-(6-Chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794699.png)
![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B10794709.png)
![10-O-[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 1-O-[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] decanedioate](/img/structure/B10794713.png)
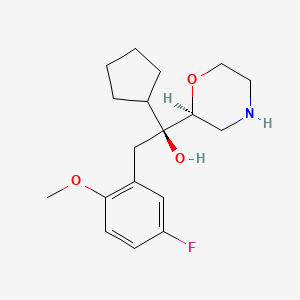
![8-Ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide](/img/structure/B10794724.png)
